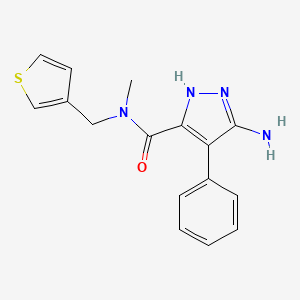![molecular formula C12H13NO6 B5490653 [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5490653.png)
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, commonly known as ENVA, is a synthetic compound that belongs to the family of phenoxyacetic acids. ENVA is a potent herbicide that is used to control weed growth in various crops. It was first synthesized in the 1970s and has since been used extensively in agricultural practices. In recent years, ENVA has gained attention for its potential use in scientific research applications due to its unique properties.
作用机制
ENVA works by inhibiting the activity of an enzyme called acetolactate synthase (ALS) in plants. ALS is involved in the biosynthesis of branched-chain amino acids, which are essential for plant growth. By inhibiting the activity of ALS, ENVA prevents the synthesis of these amino acids, leading to the death of the plant. In scientific research, ENVA is believed to work by a similar mechanism, inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ENVA has been found to have several biochemical and physiological effects. In plants, ENVA causes the accumulation of toxic metabolites, leading to oxidative stress and cell death. In scientific research, ENVA has been found to induce apoptosis, or programmed cell death, in cancer cells. ENVA has also been found to have antioxidant properties and can scavenge free radicals, which are implicated in various diseases.
实验室实验的优点和局限性
ENVA has several advantages for lab experiments. It is a potent and selective inhibitor of ALS, making it an ideal tool for studying the biosynthesis of branched-chain amino acids. ENVA is also relatively stable and can be stored for extended periods without significant degradation. However, ENVA has some limitations. It is highly toxic and must be handled with care. ENVA also has limited water solubility, which can make it challenging to work with in aqueous solutions.
未来方向
ENVA has several potential future directions in scientific research. One area of interest is in the development of novel cancer therapies. ENVA has shown promising results in preclinical studies and may have potential as a chemotherapeutic agent. Another potential direction is in the development of new herbicides. ENVA's unique mechanism of action makes it an attractive candidate for weed control, and researchers are exploring ways to optimize its efficacy and reduce its environmental impact. Finally, ENVA's antioxidant properties may have potential in the development of new treatments for oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, [2-ethoxy-6-(2-nitrovinyl)phenoxy]acetic acid, or ENVA, is a synthetic compound with several potential applications in scientific research. ENVA's unique properties, including its potent inhibition of ALS and its anti-tumor and anti-inflammatory properties, make it an attractive candidate for further study. While ENVA has some limitations, such as its toxicity and limited water solubility, its potential for use in cancer therapy, herbicides, and oxidative stress-related diseases make it an exciting area of research for the future.
合成方法
ENVA is synthesized through a multi-step process that involves the reaction of 2-nitroethanol with 2,6-dimethoxyphenol in the presence of a strong base. The resulting intermediate is then treated with ethyl chloroacetate to form the final product. This synthesis method has been optimized over the years to increase the yield and purity of ENVA.
科学研究应用
ENVA has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ENVA has anti-tumor properties and can inhibit the growth of cancer cells in vitro. ENVA has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-2-18-10-5-3-4-9(6-7-13(16)17)12(10)19-8-11(14)15/h3-7H,2,8H2,1H3,(H,14,15)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJKPSJOACENJS-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OCC(=O)O)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5490597.png)
![1-methyl-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5490602.png)
![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5490605.png)

![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)
![3-[5-(4-bromophenyl)-2-furyl]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5490626.png)



![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)